2-chloro-N-(2-cyanophenyl)benzamide
CAS No.:
Cat. No.: VC0666551
Molecular Formula: C14H9ClN2O
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H9ClN2O |
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Molecular Weight | 256.68 g/mol |
IUPAC Name | 2-chloro-N-(2-cyanophenyl)benzamide |
Standard InChI | InChI=1S/C14H9ClN2O/c15-12-7-3-2-6-11(12)14(18)17-13-8-4-1-5-10(13)9-16/h1-8H,(H,17,18) |
Standard InChI Key | JRWDMHLLRMAAGG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES | C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Properties
Synthesis Methods
Several synthetic approaches can be employed for preparing 2-chloro-N-(2-cyanophenyl)benzamide, drawing from established methods for similar benzamide derivatives. The most direct route typically involves the reaction of 2-cyanophenylamine with 2-chlorobenzoyl chloride under basic conditions.
Evidence from related compounds suggests that the synthesis of N-(2-cyanophenyl)benzamide derivatives has been successfully achieved by reacting 2-cyanophenylamine with various benzoyl chlorides in pyridine at elevated temperatures. For instance, the synthesis of N-(2-cyanophenyl)benzamide derivatives described in the literature involves heating the reaction mixture at 80°C for 16-21 hours, followed by appropriate workup and purification procedures .
An alternative approach could involve coupling 2-cyanophenylamine with 2-chlorobenzoic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is commonly employed for amide bond formation in complex molecules and offers milder reaction conditions.
The synthesis of 2-chloro-N-arylacetamides, which share structural similarities with our compound of interest, has been reported by stirring the appropriate arylamine with 2-chloroacetyl chloride under basic conditions . This approach could be adapted for the synthesis of 2-chloro-N-(2-cyanophenyl)benzamide.
Based on these findings, 2-chloro-N-(2-cyanophenyl)benzamide may exhibit antimicrobial, antifungal, and potentially anticancer activities, though specific experimental validation would be necessary to confirm these predictions.
Related Compounds
Several compounds structurally related to 2-chloro-N-(2-cyanophenyl)benzamide have been reported in the literature, providing context for understanding the potential properties and activities of our compound of interest.
Structurally Similar Benzamides
A number of 2-chloro-N-arylbenzamide derivatives have been synthesized and characterized, differing primarily in the substituents on the aniline ring. Examples include 2-chloro-N-(3-chlorophenyl)benzamide , 2-chloro-N-(2,3-dimethylphenyl)benzamide , 2-chloro-N-(3,4-dimethylphenyl)benzamide , 2-chloro-N-(4-methylphenyl)benzamide , and 2-chloro-N-(2,6-dimethylphenyl)benzamide .
Future Research Directions
Given the limited information specifically addressing 2-chloro-N-(2-cyanophenyl)benzamide in the current literature, several research directions would be valuable for expanding our understanding of this compound.
Comprehensive Synthesis and Characterization
A detailed study of various synthetic routes to 2-chloro-N-(2-cyanophenyl)benzamide would be valuable, comparing yields, purity, and scalability. Complete spectroscopic characterization including 1H NMR, 13C NMR, IR, MS, and X-ray crystallography would provide definitive structural information and enable comparison with related compounds.
Biological Activity Screening
Systematic evaluation of the biological activities of 2-chloro-N-(2-cyanophenyl)benzamide would be essential, particularly focusing on:
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Antimicrobial activity against Gram-positive and Gram-negative bacteria, with special attention to S. aureus and P. aeruginosa
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Antifungal activity against relevant pathogens
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Anticancer activity against various cell lines, particularly breast cancer cells (MCF7)
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Antiparasitic activity against protozoan parasites like P. falciparum and Leishmania species
Structure-Activity Relationship Studies
Synthesis of a series of derivatives with systematic modifications to the core structure would enable the establishment of structure-activity relationships. Potential modifications include:
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Variation of the position of the chloro substituent on the benzoyl ring
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Modification of the position or replacement of the cyano group on the aniline ring
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Introduction of additional substituents on either aromatic ring
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Exploration of bioisosteric replacements for key functional groups
Computational Studies
Research Area | Key Objectives | Methodologies | Expected Outcomes |
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Synthesis | Optimize preparation methods | Various synthetic routes, purification techniques | High-yield, scalable synthesis protocol |
Structural Characterization | Determine precise structural parameters | NMR, IR, MS, X-ray crystallography | Complete spectroscopic and crystallographic data |
Biological Evaluation | Assess antimicrobial, antifungal, anticancer activities | In vitro screening assays, MIC determination | Identification of promising bioactivities |
SAR Studies | Understand impact of structural modifications | Synthesis of derivatives, bioactivity comparison | Design principles for optimized derivatives |
Computational Analysis | Predict properties and interactions | Molecular modeling, docking studies | Insights into mechanism of action, guide for synthesis |
Materials Applications | Explore physical properties | Thermal analysis, spectroscopy, microscopy | Novel applications in materials science |
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